molecular formula C4H6O3 B6595401 Poly(propylene oxide) cyclocarbonate terminated CAS No. 25511-85-7

Poly(propylene oxide) cyclocarbonate terminated

Cat. No.: B6595401
CAS No.: 25511-85-7
M. Wt: 102.09 g/mol
InChI Key: QEYNXBRMPSQXIG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Poly(propylene oxide) cyclocarbonate terminated undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols .

Comparison with Similar Compounds

Poly(propylene oxide) cyclocarbonate terminated can be compared with other similar compounds such as:

This compound stands out due to its high glass transition temperature, excellent solubility, and compatibility with various organic solvents .

Properties

InChI

InChI=1S/C3H6O.CO2/c1-3-2-4-3;2-1-3/h3H,2H2,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYNXBRMPSQXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1.C(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113567-51-4, 25511-85-7
Details Compound: Oxirane, 2-methyl-, polymer with carbon dioxide
Record name Oxirane, 2-methyl-, polymer with carbon dioxide, alternating
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113567-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Oxirane, 2-methyl-, polymer with carbon dioxide
Record name Oxirane, 2-methyl-, polymer with carbon dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25511-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25511-85-7
Record name Oxirane, 2-methyl-, polymer with carbon dioxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods

Procedure details

After fixing a chain transfer agent to control a molar fraction of —COOH group to 45 relative to a molar fraction of the catalyst and then introducing adipic acid, 5.9 mg (Entries 1 to 5); tricarballylic acid, 5.1 mg (Entries 6 to 10); 1,2,3,4-butane tetracarboxylic acid, 4.7 mg (Entries 11 to 15)) into a reactor, vinylcyclohexene dioxide was weighed to numeral values listed in TABLE 3, relative to the molar fraction of the catalyst and then introduced (into the reactor). Then, polymerization was executed and the catalyst was removed according to the same procedures as described in Example 1, resulting in pure copolymer. TABLE 3 summarizes results of the polymerization. FIG. 2 shows GPC curves of a copolymer obtained by carbon dioxide/propylene oxide copolymerization in the presence of tricarballylic acid (C3H5(CO2H)3) and diepoxide, wherein reference numeral in each curve denotes an entry number in TABLE 2.
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